N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]ethanediamide
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Overview
Description
N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE is a complex organic compound characterized by its unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrazole ring structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE
- N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE
Uniqueness
N~1~-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]ETHANEDIAMIDE stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
N'-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]oxamide |
InChI |
InChI=1S/C15H18N4O2/c1-9-6-4-5-7-12(9)8-19-11(3)13(10(2)18-19)17-15(21)14(16)20/h4-7H,8H2,1-3H3,(H2,16,20)(H,17,21) |
InChI Key |
JREIAGYMJSDYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C(=O)N)C |
Origin of Product |
United States |
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